Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate

Protecting group chemistry Solid-phase synthesis Orthogonal deprotection

tert-Butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate (CAS 1440954-94-8, MF C₁₂H₁₉N₃O₂S, MW 269.37 g/mol) is a heterocyclic building block featuring a 2-aminothiazole annulated to a Boc-protected hexahydroazepine. The thiazolo[5,4-d]azepine scaffold is the core of the dopamine D₂-preferring agonist talipexole (B-HT 920) and its congeners, which have been investigated for Parkinson's disease, hyperprolactinemia, and cardiovascular indications.

Molecular Formula C12H19N3O2S
Molecular Weight 269.37 g/mol
CAS No. 1440954-94-8
Cat. No. B1405092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate
CAS1440954-94-8
Molecular FormulaC12H19N3O2S
Molecular Weight269.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(CC1)SC(=N2)N
InChIInChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-8-9(5-7-15)18-10(13)14-8/h4-7H2,1-3H3,(H2,13,14)
InChIKeyCIEFBAXZZCPNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate (CAS 1440954-94-8) – Scouting a Versatile Thiazoloazepine Building Block for Dopaminergic and Materials Chemistry Research


tert-Butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate (CAS 1440954-94-8, MF C₁₂H₁₉N₃O₂S, MW 269.37 g/mol) is a heterocyclic building block featuring a 2-aminothiazole annulated to a Boc-protected hexahydroazepine. The thiazolo[5,4-d]azepine scaffold is the core of the dopamine D₂-preferring agonist talipexole (B-HT 920) and its congeners, which have been investigated for Parkinson's disease, hyperprolactinemia, and cardiovascular indications [1]. The tert-butoxycarbonyl (Boc) group at the 6-position renders the compound a protected intermediate that can be selectively deprotected under mild acidic conditions (e.g., TFA or HCl/dioxane), enabling modular diversification [2]. This specific substitution pattern distinguishes it from the ethyl carbamate, free base, and 6-alkyl/aryl congeners that dominate the published pharmacological literature.

Why Simple Replacement with Other Thiazoloazepine Isomers or Unprotected Analogs Risks Synthetic and Pharmacological Divergence


The thiazolo[5,4-d]azepine ring system is not a single, interchangeable pharmacophore. The fusion regiochemistry ([5,4-d] vs. [4,5-d]) and the nature of the N6 substituent jointly dictate dopamine D₂ versus α₂-adrenoceptor selectivity [1]. Early congeners such as B-HT 920 (6-allyl) and B-HT 958 (6-p-chlorobenzyl) exhibit Ki values of 5.8 nM and distinct α₂-activity ratios at the D₂ receptor, respectively [2]. Replacing the Boc group with an ethyl carbamate (CAS 887352-57-0) alters both the deprotection strategy and the steric/electronic profile of the intermediate; the tert-butyl carbamate offers greater acid-lability and a larger steric footprint that can bias subsequent coupling steps [3]. Using the unprotected 2-amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine (CAS 86029-68-7) forecloses the option of orthogonal N6 deprotection and may introduce unwanted polypharmacology if the free amine engages off-target receptors. The quantitative evidence below demonstrates that these structural differences manifest in measurable variations in receptor affinity, functional selectivity, and synthetic utility.

Quantitative Differentiation Evidence: tert-Butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate vs. Closest Analogs


Boc Protecting Group Enables Orthogonal, Traceless N6-Deprotection Compared with Ethyl Carbamate Analog (CAS 887352-57-0)

The target compound carries a Boc (tert-butoxycarbonyl) group at the azepine N6 position. Boc groups undergo acidolytic cleavage with TFA or HCl/dioxane with a half-life of seconds to minutes at room temperature, whereas the corresponding ethyl carbamate (CAS 887352-57-0) requires harsher acidic or basic hydrolysis conditions (e.g., refluxing 6 N HCl or KOH/EtOH/H₂O at elevated temperatures) [1]. The patent literature on thiazolo[5,4-d]azepines explicitly describes the Boc group as a preferred protecting group because it allows 'selective deprotection for further functionalization' while preserving the 2-amino group [2].

Protecting group chemistry Solid-phase synthesis Orthogonal deprotection

Thiazolo[5,4-d]azepine Regiochemistry Confers D₂-Preferring Dopamine Receptor Pharmacology Distinct from [4,5-d] Isomers

The [5,4-d] fusion of the thiazole and azepine rings in the target compound matches the connectivity found in the clinically-investigated dopamine D₂ agonist talipexole (B-HT 920) and the α₂-adrenoceptor agent B-HT 958. B-HT 920 (6-allyl-2-amino-[4,5-d] isomer) exhibits a D₂ Ki of 5.8 nM, while B-HT 958 (6-p-chlorobenzyl-[5,4-d] isomer) acts as an α₂-adrenoceptor antagonist with weak D₂ activity [1]. The patent explicitly states that the aim of the thiazolo[5,4-d]azepine program was to discover 'new dopaminergics with more favourable properties, which, unlike the known compounds of general formula I, have a substantially reduced affinity for α₂-adrenoceptors' [2]. The target compound, as a Boc-protected [5,4-d] scaffold, provides the regiochemical foundation for D₂-preferring ligand design.

Dopamine D2 receptor Regiochemical selectivity Thiazoloazepine SAR

2-Amino Substituent on Thiazole Enables Direct Diversification via Diazotization, Acylation, and Buchwald-Hartwig Coupling Compared with 2-Bromo Analog (CAS 1352925-59-7)

The target compound possesses a primary 2-amino group directly attached to the thiazole ring. This amino group can be acylated, sulfonylated, converted to halides via Sandmeyer-type diazotization, or engaged in Buchwald-Hartwig amination to install elaborated amine side chains. The closely related 2-bromo analog (tert-butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate, CAS 1352925-59-7) offers a complementary handle for Suzuki, Sonogashira, or Negishi couplings but lacks the hydrogen-bond donor/acceptor capacity of the 2-amino group . The 2-amino group also enables the formation of urea, thiourea, and guanidine linkages that are common pharmacophoric elements in kinase and GPCR inhibitors [1].

Synthetic diversification 2-Aminothiazole Cross-coupling

Molecular Weight and Lipophilicity Advantage Over the Free Base (CAS 86029-68-7) for CNS Drug Design Physicochemical Windows

The Boc-protected target compound (MW 269.37, tPSA ≈ 79 Ų, HBD = 1, HBA = 4) falls within the favorable range for CNS drug-like properties (MW < 400, tPSA < 90 Ų, HBD ≤ 3). The unprotected 2-amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine (CAS 86029-68-7, MW 169.07, C₇H₁₁N₃S) has a lower MW but also lower lipophilicity (clogP estimated at ~0.5 vs. ~1.8 for the Boc analog), which may reduce passive CNS permeability [1]. The Boc group can be viewed as a transient lipophilic prodrug moiety that can be removed post-synthesis, providing a synthetic intermediate with both adequate solubility for solution-phase chemistry and sufficient lipophilicity for membrane penetration in cellular assays [2].

CNS drug design Lipinski rules Physicochemical properties

Highest-Value Application Scenarios for tert-Butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate (CAS 1440954-94-8)


Parallel Synthesis of D₂ Receptor Ligand Libraries via Late-Stage N6-Boc Deprotection and Reductive Amination

Medicinal chemistry teams constructing focused libraries targeting the dopamine D₂ receptor can utilize the Boc-protected scaffold as a common intermediate. After parallel acylation or sulfonylation at the 2-amino group, the Boc group is cleaved with TFA/CH₂Cl₂ to reveal the free azepine NH. This secondary amine can then be diversified via reductive amination, sulfonylation, or alkylation with diverse aldehydes or alkyl halides, generating arrays of 2,6-disubstituted thiazolo[5,4-d]azepines for D₂ SAR exploration [1]. The thiazolo[5,4-d]azepine core provides the correct regiochemistry for D₂-preferring activity as established by B-HT 920 and its congeners [2].

Synthesis of 2-Aminothiazole-Derived Kinase Inhibitor Fragments via Urea and Amide Library Construction

The 2-amino group serves as a direct handle for the formation of urea and amide linkages, which are privileged motifs in kinase inhibitor design. Reaction of the target compound with diverse isocyanates, carboxylic acids (via HATU or HBTU coupling), or chloroformates generates a library of 2-substituted thiazolo[5,4-d]azepines. The Boc group remains intact throughout these transformations, allowing subsequent N6 deprotection and further elaboration [1]. This two-step diversification sequence (C2 then N6) is orthogonal to the strategy used with the 2-bromo analog, which requires initial Pd-catalyzed cross-coupling and thus provides complementary chemical space .

Boc-Protected Intermediate for Solid-Phase Peptide Mimetics and Macrocycle Synthesis

The target compound can be anchored to solid-support resins via the 2-amino group (e.g., through a carbamate or amide linker), with the Boc group providing acid-labile orthogonal protection during on-resin manipulations. This strategy enables the synthesis of thiazoloazepine-containing peptide mimetics and macrocycles. After resin cleavage, global deprotection with TFA simultaneously removes the Boc group and any side-chain protecting groups, streamlining the synthetic workflow [1]. The ethyl carbamate analog cannot be employed in this orthogonal protection scheme because its deprotection conditions (strong acid or base, elevated temperature) are incompatible with most solid-phase resins [2].

Precursor to Conductive Polymer Monomers Incorporating Thiazoloazepine Electron-Deficient Units

The thiazolo[5,4-d]azepine scaffold, with its electron-deficient thiazole ring and the nitrogen-containing azepine, can serve as an acceptor unit in donor-acceptor (D-A) conjugated polymers for organic electronics applications [1]. The Boc group can be removed post-polymerization to expose the azepine NH for further doping or functionalization. The 2-amino group provides a versatile polymerization handle (e.g., oxidative polymerization or condensation with dialdehydes). This distinguishes the compound from simpler thiophene- or thiazole-based monomers by introducing a seven-membered ring that can modulate polymer chain conformation and electronic properties [2].

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